Cas no 38445-02-2 (2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid)

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, 2,4,5-trimethoxy-α-oxo-
- EN300-1811603
- 38445-02-2
- 2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid
-
- インチ: 1S/C11H12O6/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5H,1-3H3,(H,13,14)
- InChIKey: ZBXWLZFLYKBSDJ-UHFFFAOYSA-N
- SMILES: C1(C(=O)C(O)=O)=CC(OC)=C(OC)C=C1OC
計算された属性
- 精确分子量: 240.06338810g/mol
- 同位素质量: 240.06338810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 290
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.1Ų
- XLogP3: 1.2
じっけんとくせい
- 密度みつど: 1.280±0.06 g/cm3(Predicted)
- ゆうかいてん: 186 °C
- Boiling Point: 406.6±45.0 °C(Predicted)
- 酸度系数(pKa): 1.89±0.54(Predicted)
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1811603-5.0g |
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |
38445-02-2 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-1811603-10g |
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |
38445-02-2 | 10g |
$1778.0 | 2023-09-19 | ||
Enamine | EN300-1811603-5g |
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |
38445-02-2 | 5g |
$1199.0 | 2023-09-19 | ||
Enamine | EN300-1811603-0.25g |
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |
38445-02-2 | 0.25g |
$381.0 | 2023-09-19 | ||
Enamine | EN300-1811603-0.5g |
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |
38445-02-2 | 0.5g |
$397.0 | 2023-09-19 | ||
Enamine | EN300-1811603-0.05g |
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |
38445-02-2 | 0.05g |
$348.0 | 2023-09-19 | ||
Enamine | EN300-1811603-1.0g |
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |
38445-02-2 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1811603-2.5g |
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |
38445-02-2 | 2.5g |
$810.0 | 2023-09-19 | ||
Enamine | EN300-1811603-0.1g |
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |
38445-02-2 | 0.1g |
$364.0 | 2023-09-19 | ||
Enamine | EN300-1811603-10.0g |
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |
38445-02-2 | 10g |
$3929.0 | 2023-06-01 |
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acidに関する追加情報
Compound CAS No. 38445-02-2: 2-Oxo-2-(2,4,5-Trimethoxyphenyl)Acetic Acid
2-Oxo-2-(2,4,5-trimethoxyphenyl)acetic acid (CAS No. 38445-02-2) is a biologically active compound with significant potential in various fields of research and application. This compound belongs to the class of aromatic α-keto acids, which are known for their versatile chemical properties and biological activities. The structure of 2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid consists of a phenyl ring substituted with three methoxy groups at positions 2, 4, and 5, connected to an α-keto acid moiety. This unique combination of functional groups imparts the compound with distinct chemical and biological characteristics.
Recent studies have highlighted the importance of α-keto acids in medicinal chemistry due to their ability to serve as scaffolds for drug development. The presence of multiple methoxy groups in the phenyl ring of 38445-02-2 enhances its solubility and bioavailability, making it a promising candidate for pharmacological applications. Moreover, the methoxy groups contribute to the compound's stability and resistance to metabolic degradation, which are critical factors in drug design.
One of the most notable applications of 38445-02-2 is its role as an intermediate in the synthesis of bioactive molecules. Researchers have utilized this compound to develop novel agents with anti-inflammatory, antioxidant, and anticancer properties. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 38445-02-2 exhibit potent inhibitory activity against key enzymes involved in inflammation and oxidative stress.
The synthesis of 38445-02-2 involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. The introduction of methoxy groups at specific positions on the phenyl ring is achieved through nucleophilic aromatic substitution or Friedel-Crafts alkylation. Subsequent oxidation and acetylation steps yield the final product, 38445-02-1, which can be further functionalized for diverse applications.
In terms of biological activity, 38445-02-1 has shown remarkable potential as an anticancer agent. Preclinical studies have revealed that this compound induces apoptosis in various cancer cell lines by targeting key signaling pathways such as PI3K/AKT and MAPK/ERK. Additionally, its ability to modulate reactive oxygen species (ROS) levels makes it a candidate for combinational therapies aimed at enhancing chemotherapeutic efficacy while minimizing toxicity.
Another area where 38445-01 has garnered significant attention is its role in neuroprotection. Research conducted at leading institutions has demonstrated that this compound exhibits neuroprotective effects in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and reducing neuroinflammation. These findings underscore its potential as a therapeutic agent for neurodegenerative disorders.
The structural versatility of 38445 also lends itself to applications in agrochemicals. Its derivatives have been explored as potential pesticides and herbicides due to their ability to inhibit key enzymes involved in plant metabolism. However, further studies are required to evaluate their environmental impact and safety profile.
In conclusion, compound CAS No. 38445, specifically 381, represents a valuable asset in contemporary chemical research. Its unique structure, coupled with its diverse biological activities, positions it as a promising lead compound for drug discovery and development. As ongoing research continues to uncover new insights into its properties and applications, 381 is poised to play a pivotal role in advancing therapeutic interventions across multiple disease areas.
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